2-(4-Methoxyphenyl)oxazole-5-carbaldehyde
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Overview
Description
2-(4-Methoxyphenyl)oxazole-5-carbaldehyde is an organic compound with the molecular formula C11H9NO3. It is a member of the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)oxazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)oxazole-5-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)oxazole-5-methanol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-(4-Methoxyphenyl)oxazole-5-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)oxazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(4-Methoxyphenyl)oxazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring and the aldehyde group on the oxazole ring allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9NO3/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-7H,1H3 |
InChI Key |
NGSAIYVITWYAEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(O2)C=O |
Origin of Product |
United States |
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